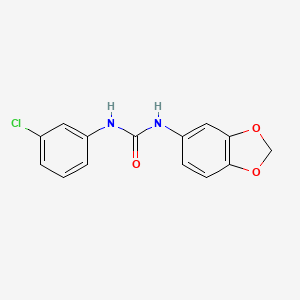![molecular formula C19H15N3O2 B5715579 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5715579.png)
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide” is a chemical compound with the linear formula C17H17N3O . It has a molecular weight of 279.345 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of “N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide” is represented by the linear formula C17H17N3O .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives, including our compound of interest, have been studied for their antimicrobial properties . They have shown effectiveness against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, as well as pathogenic fungal strains like Fusarium oxysporum . These compounds are synthesized and screened for their ability to inhibit the growth of these microorganisms, which is crucial in the development of new antibiotics.
Antioxidant Properties
These derivatives also exhibit antioxidant activities . They are evaluated using methods like the DPPH free radical scavenging method to determine their capacity to act as antioxidants . This property is significant because oxidative stress is implicated in the development of chronic diseases such as atherosclerosis, cancer, and Alzheimer’s disease.
ADME-T Analysis
The ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of these compounds is assessed to predict their bioavailability and potential as therapeutic agents . This in silico analysis is essential for understanding the pharmacokinetics and safety profile of the compounds before they can be considered for clinical trials.
Molecular Docking Studies
Molecular docking studies are performed to gain insights into the binding interactions of these compounds with target enzymes . This computational approach helps in rationalizing the experimental findings and can guide the design of compounds with enhanced biological activity.
Anti-inflammatory Applications
Imidazo[1,2-a]pyridine derivatives are being explored for their anti-inflammatory effects . Modifications of these compounds aim to design more efficient and selective COX-2 inhibitors, which are important in the treatment of inflammatory conditions .
Central Nervous System Disorders
Some imidazo[1,2-a]pyridine derivatives are known to act on various central nervous system disorders . They are a class of non-benzodiazepines that can influence sleep and anxiety disorders, offering potential therapeutic benefits with fewer side effects .
Cancer Treatment
Research into the use of imidazo[1,2-a]pyridine derivatives for cancer treatment is ongoing. These compounds are being studied for their potential to inhibit the growth of cancer cells and could be a part of future oncology therapies .
Cardiovascular Disease Management
Lastly, these derivatives are being investigated for their role in managing cardiovascular diseases . Their biological activity could be harnessed to develop drugs that address various aspects of heart disease .
Propriétés
IUPAC Name |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-13-9-10-22-16(12-13)20-17(14-6-3-2-4-7-14)18(22)21-19(23)15-8-5-11-24-15/h2-12H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVNPLJGBQLTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5715499.png)
![3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715505.png)

![N-(4-chlorobenzyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5715516.png)


![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5715566.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5715568.png)
![methyl 3-[(2-ethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5715571.png)
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)
![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)